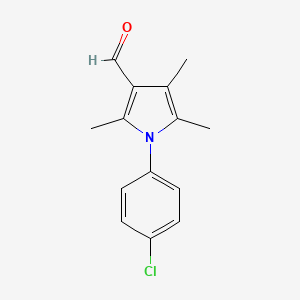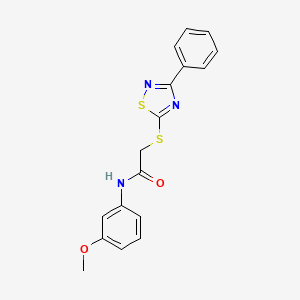
N-(3-methoxyphenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(3-methoxyphenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide” is a compound that contains a 1,3,4-thiadiazole moiety . This moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole-based compounds, including “this compound”, involves designing and creating new compounds, then assessing their effects . The results are often compared to existing drugs to evaluate their efficacy .Molecular Structure Analysis
The molecular structure of a compound is responsible for its various pharmacological activities . Heterocyclic moieties, like the 1,3,4-thiadiazole in this compound, often have diverse activities .Scientific Research Applications
Antagonistic Properties in Adenosine Receptors
N-(3-methoxyphenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide, a derivative of 4-methoxyphenyl-thiadiazole, has been found to exhibit potent antagonistic properties in human adenosine A3 receptors. This compound, particularly the variant with a Ki value of 0.79 nM, shows potential in inhibiting the cAMP biosynthesis pathway, which is a significant signal transduction route in adenosine receptors (Jung et al., 2004).
Anticancer Potential
Several studies have demonstrated the anticancer properties of thiadiazole derivatives. For instance, compounds with 1,3,4-thiadiazole moieties have been synthesized and evaluated for their anticancer activities in various in vitro screenings. These compounds showed promising results against different cancer cell lines, indicating their potential as anticancer agents (Yushyn et al., 2022), (Mohammadi-Farani et al., 2014).
Antimicrobial and Antioxidant Properties
Research has shown that derivatives of N-(4-acetyl-5-aryl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide exhibit significant antimicrobial activities against various bacterial strains and also demonstrate antioxidant efficiency. This indicates their potential in developing new antimicrobial and antioxidant agents (Al-Khazragie et al., 2022).
COX Inhibitory Activity
This compound derivatives have been synthesized and tested for cyclooxygenase (COX) inhibitory activities. Some compounds with a 4-methoxyphenyl group within their structure showed strong inhibitory activity on the COX-2 enzyme, suggesting their potential in treating conditions related to COX-2 enzyme activity (Ertas et al., 2022).
properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S2/c1-22-14-9-5-8-13(10-14)18-15(21)11-23-17-19-16(20-24-17)12-6-3-2-4-7-12/h2-10H,11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMPMMSQPMGBLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

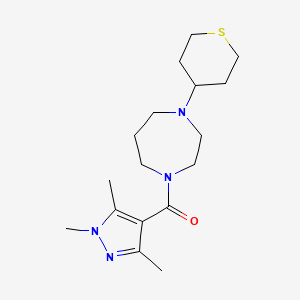
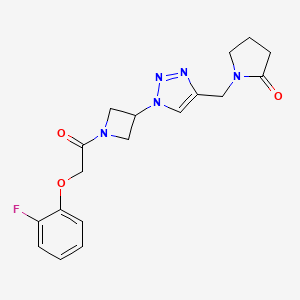

![6-(methylsulfanyl)-N-[4-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide](/img/structure/B2627865.png)
![3-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(2-phenylethyl)urea](/img/structure/B2627868.png)
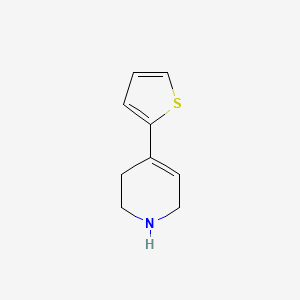
![[3-Methyl-7-(3-methyl-butyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-ylsulfanyl]-acetic acid methyl ester](/img/structure/B2627872.png)
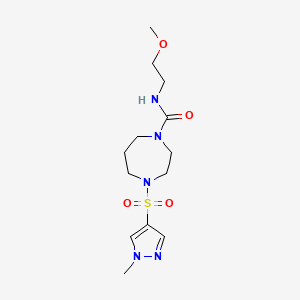
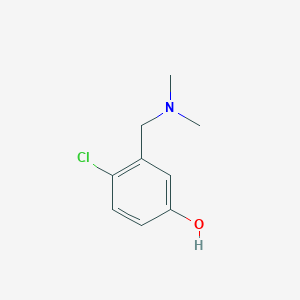
![Ethyl 4-oxo-5-(3-phenylpropanamido)-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2627875.png)
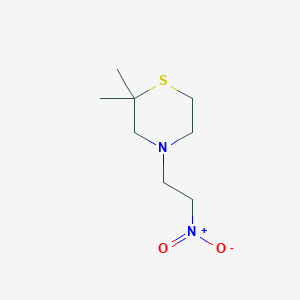
![1-[2-(Phenylmethoxycarbonylamino)ethyl]piperidine-4-carboxylic acid](/img/structure/B2627880.png)
![ethyl 3-((N-(2,5-diaza-2-methyl-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)carbamoyl)amino)propanoate](/img/structure/B2627881.png)
